Enhanced Lipophilicity Over the Unsubstituted Phenyl Analog
The meta-methyl substituent on the N-aryl ring of 4-bromo-1-(m-tolyl)-1H-imidazole provides a quantifiable increase in lipophilicity compared to the unsubstituted 4-bromo-1-phenyl-1H-imidazole. This difference is critical for optimizing membrane permeability and target engagement in central nervous system or intracellular targets. The target compound has a calculated LogP of 3.21 , while the phenyl analog has a LogP of 2.75 [1], representing a 0.46 log unit increase.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.21 |
| Comparator Or Baseline | 4-Bromo-1-phenyl-1H-imidazole: LogP = 2.75 |
| Quantified Difference | ΔLogP = +0.46 |
| Conditions | Calculated values from Chemsrc database |
Why This Matters
A higher logP directly correlates with improved passive membrane permeability, making this intermediate preferable for designing brain-penetrant or intracellular-targeting compounds.
- [1] Chemsrc. 4-Bromo-1-phenyl-1H-imidazole. CAS 1246555-43-0. LogP: 2.75. View Source
